molecular formula C4HF7O B3269336 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane CAS No. 50838-64-7

2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane

Cat. No.: B3269336
CAS No.: 50838-64-7
M. Wt: 198.04 g/mol
InChI Key: UZMDMNZLGPBNGW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane typically involves the reaction of perfluoropropylene oxide with high-concentration oxygen under high temperature and pressure conditions. This process requires the use of specialized catalysts to facilitate the reaction . Industrial production methods often involve large-scale reactors and stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically fluorinated carboxylic acids, alcohols, and other fluorinated derivatives .

Scientific Research Applications

2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorinated structure allows it to form stable complexes with these targets, inhibiting or modifying their activity. This interaction is facilitated by the compound’s ability to resist metabolic degradation, ensuring prolonged activity within biological systems .

Properties

IUPAC Name

2,2,3-trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF7O/c5-1(6)2(7,8)3(9)4(10,11)12-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMDMNZLGPBNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1(C(O1)(F)F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502195
Record name 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50838-64-7
Record name 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane
Reactant of Route 2
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane
Reactant of Route 3
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane
Reactant of Route 4
Reactant of Route 4
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane
Reactant of Route 5
Reactant of Route 5
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane

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